Cas no 2138191-62-3 (Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]-)

Technical Introduction: Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]- is a specialized organic compound featuring a benzenamine core substituted with a 5,6-dihydro-4H-cyclopentathiazol-2-ylmethyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The cyclopentathiazole moiety enhances its versatility in heterocyclic chemistry, offering opportunities for further functionalization. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. Researchers value this compound for its role in developing novel derivatives with tailored properties, making it a valuable building block in medicinal and materials chemistry.
Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]- structure
2138191-62-3 structure
Product Name:Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]-
CAS No:2138191-62-3
MF:C13H14N2S
MW:230.328661441803
CID:5280819
PubChem ID:165754816
Update Time:2025-06-28

Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]-
    • 2138191-62-3
    • EN300-695528
    • 3-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)aniline
    • Inchi: 1S/C13H14N2S/c14-10-4-1-3-9(7-10)8-13-15-11-5-2-6-12(11)16-13/h1,3-4,7H,2,5-6,8,14H2
    • InChI Key: BHXBQKUGRXIHJB-UHFFFAOYSA-N
    • SMILES: S1C(CC2C=CC=C(C=2)N)=NC2=C1CCC2

Computed Properties

  • Exact Mass: 230.08776963g/mol
  • Monoisotopic Mass: 230.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.259±0.06 g/cm3(Predicted)
  • Boiling Point: 429.1±33.0 °C(Predicted)
  • pka: 4.35±0.10(Predicted)

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Additional information on Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]-

Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]- (CAS No. 2138191-62-3): A Comprehensive Overview

Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]-, identified by its CAS number 2138191-62-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of intense study for potential applications in drug discovery and therapeutic development.

The molecular structure of Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]- incorporates a benzene ring substituted with an amine group at the 3-position, linked to a methyl group that is further connected to a 5,6-dihydro-4H-cyclopentathiazol-2-yl moiety. This intricate arrangement of heterocyclic and aromatic components endows the compound with distinct chemical reactivity and biological potential. The presence of the cyclopentathiazole ring is particularly noteworthy, as it is known for its role in various pharmacological contexts, including antimicrobial and anti-inflammatory applications.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing cyclopentathiazole derivatives. The< strong>5,6-dihydro-4H-cyclopentathiazol-2-yl group in Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]- is believed to contribute to its ability to interact with biological targets in novel ways. This interaction potential has been investigated through both computational modeling and experimental studies, revealing promising leads for the development of new therapeutic agents.

The synthesis of Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]- presents a significant challenge due to the complexity of its molecular framework. Advanced synthetic methodologies have been employed to construct the desired structure with high precision. Techniques such as multi-step organic synthesis, including cross-coupling reactions and cyclization processes, have been pivotal in achieving the target molecule. These synthetic approaches not only highlight the ingenuity of modern chemical research but also underscore the importance of innovative methodologies in accessing complex molecules.

The biological activity of Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]- has been extensively evaluated in various in vitro and in vivo models. Preliminary studies suggest that this compound exhibits notable effects on certain enzymatic pathways and cellular processes. Specifically, its interaction with proteins involved in signal transduction and inflammation has been observed, indicating potential therapeutic benefits in conditions such as chronic inflammation and neurodegenerative disorders.

The< strong>cyclopentathiazole moiety within the molecule is particularly interesting from a pharmacological standpoint. This heterocyclic component has been shown to possess properties that make it an attractive scaffold for drug development. Its ability to modulate biological pathways while maintaining structural stability makes it a valuable component in designing novel therapeutic agents. The< strong>Benzenamine core, on the other hand, contributes to the compound's solubility and bioavailability, which are critical factors for effective drug delivery.

In conclusion, Benzenamine, 3-[(5,6-dihydro-4H-cyclopentathiazol-2-yl)methyl]- (CAS No. 2138191-62-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a compelling candidate for further research and development. As our understanding of its pharmacological profile continues to grow, this compound holds great potential for contributing to innovative therapeutic strategies across various medical disciplines.

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